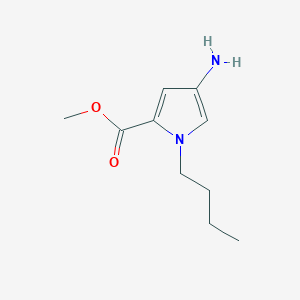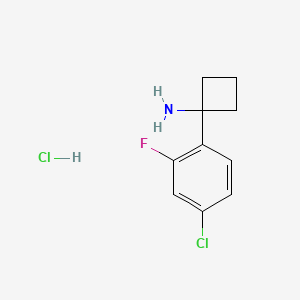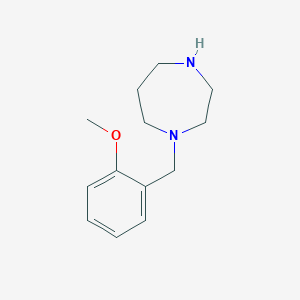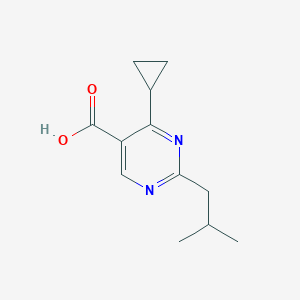![molecular formula C44H26O4 B13640926 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde: is a complex organic compound characterized by multiple formyl groups attached to a phenyl backbone. This compound is notable for its unique structure, which includes a buta-1,3-diynyl linkage, making it a subject of interest in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Buta-1,3-diynyl Linkage:
Reagents: 1,3-dibromo-2-butyne and a suitable base (e.g., potassium tert-butoxide).
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
-
Attachment of Formyl Groups:
Reagents: 4-formylphenylboronic acid and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions: 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidation of formyl groups to carboxylic acids.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Products: Reduction of formyl groups to primary alcohols.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Formation of imines or thioethers.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Electronics: Applied in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the buta-1,3-diynyl linkage.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine core instead of a phenyl backbone.
Uniqueness:
Structural Complexity: The presence of the buta-1,3-diynyl linkage and multiple formyl groups makes it structurally unique.
Reactivity: The compound’s reactivity is influenced by the electronic effects of the formyl groups and the rigidity of the buta-1,3-diynyl linkage, distinguishing it from other similar compounds.
特性
分子式 |
C44H26O4 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H26O4/c45-27-31-5-13-37(14-6-31)41-21-35(22-42(25-41)38-15-7-32(28-46)8-16-38)3-1-2-4-36-23-43(39-17-9-33(29-47)10-18-39)26-44(24-36)40-19-11-34(30-48)12-20-40/h5-30H |
InChIキー |
NJYKWBKGOXZXIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)
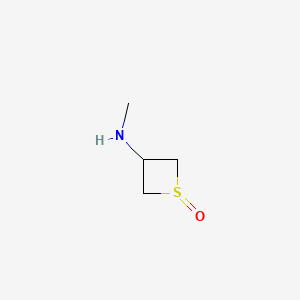


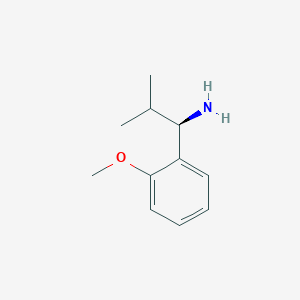
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)

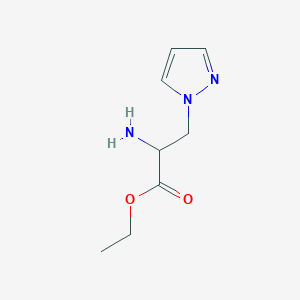
![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)

